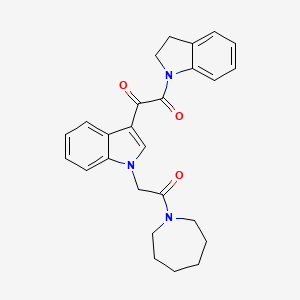
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, also known as MPMB, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. MPMB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Scientific Research Applications
Discovery of Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, was discovered as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug through its ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis (Zhou et al., 2008).
Nonaqueous Capillary Electrophoresis for Drug Analysis
A study explored nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to the chemical . This method shows promise for quality control in pharmaceuticals (Ye et al., 2012).
PET Agent Development for Parkinson's Disease
Research on synthesizing a potential PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease was conducted. This agent, bearing resemblance to the compound of interest, could provide insights into the development of diagnostic tools for neurological conditions (Wang et al., 2017).
Development of Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone, aiming for anti-inflammatory and analgesic effects. These compounds, though structurally distinct, highlight the versatile applications of complex organic compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Exploration of Heterocyclic Compounds
Research focused on synthesizing novel N-cycloalkanes, morpholine, and other heterocyclic compounds incorporating a (thio)pyrimidine moiety. These studies contribute to the diverse field of organic chemistry, underlining the importance of structural variations for potential pharmacological activities (Ho & Suen, 2013).
Biginelli Reaction for Novel Compounds
A one-pot Biginelli synthesis was employed to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This method underscores the efficiency of combining multiple reactants to generate compounds with potential biological activity (Bhat et al., 2018).
properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18(15-2-4-17(5-3-15)29-20-22-7-1-8-23-20)24-14-16-6-9-21-19(25-16)26-10-12-28-13-11-26/h1-9H,10-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKZCWAKWIPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

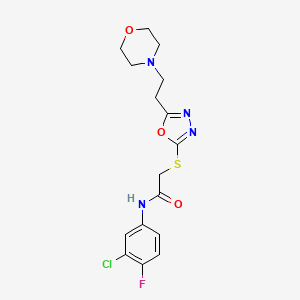
![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)
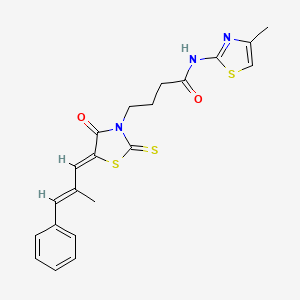
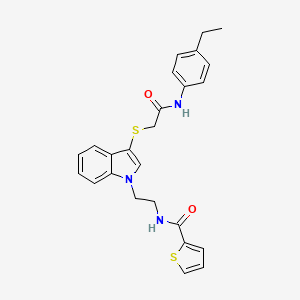
![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)
![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)
![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)
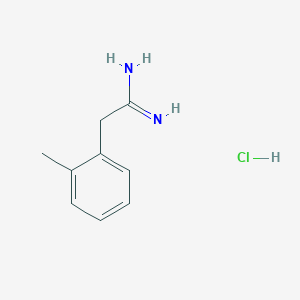


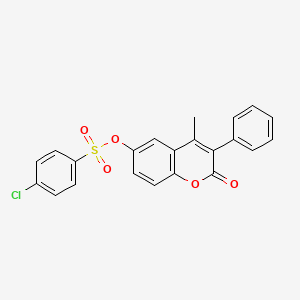
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)
